![molecular formula C15H11F3N2O3S B495288 2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid CAS No. 422539-20-6](/img/structure/B495288.png)
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid
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Description
“2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid” is a compound that is part of the trifluoromethylpyridine (TFMP) family. TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature . One of the representative synthetic methods is a cyclocondensation reaction starting from a compound derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with this compound to form the desired product .Molecular Structure Analysis
The molecular structure of “2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, such as its small van der Waals radius (1.47 Å) and large electronegativity (3.98), which are thought to contribute to the biological activities of compounds containing this group .Future Directions
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs . The presence of this group may influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound may have the potential to interact with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Its predicted boiling point is 562.7±50.0 °C , and its predicted density is 1.348±0.06 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-15(17,18)9-3-1-4-10(7-9)20-12(21)8-24-13-11(14(22)23)5-2-6-19-13/h1-7H,8H2,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAURVJDXYONPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid |
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